
4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline is a heterocyclic compound with the molecular formula C13H13ClN4O2 and a molecular weight of 292.72 g/mol. This compound is known for its unique structure, which includes a quinoline core substituted with chloro, nitro, and piperazine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline typically involves the reaction of 4-chloro-6-nitroquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Reduction: Amino-substituted quinoline derivatives.
Oxidation: N-oxide derivatives of the piperazine ring.
Applications De Recherche Scientifique
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinoline: Lacks the piperazine ring, which may result in different biological activities.
6-Nitro-2-piperazin-1-ylquinoline: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
4-Chloro-2-piperazin-1-ylquinoline: Lacks the nitro group, which may influence its chemical reactivity and biological properties.
The presence of the chloro, nitro, and piperazine groups in 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
Numéro CAS |
437708-76-4 |
|---|---|
Formule moléculaire |
C13H13ClN4O2 |
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
4-chloro-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2 |
Clé InChI |
HADJVDJPSUSVPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



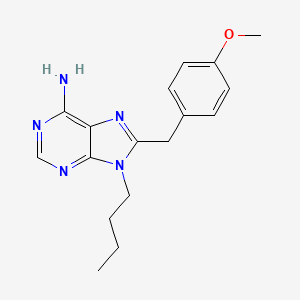

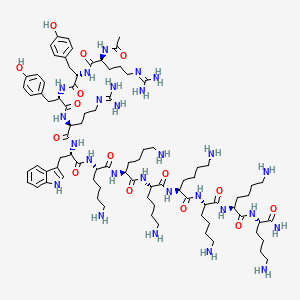


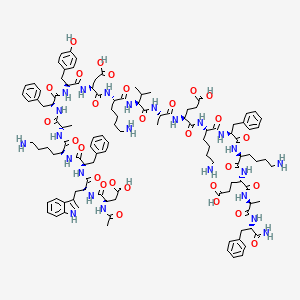
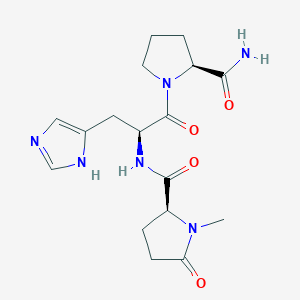

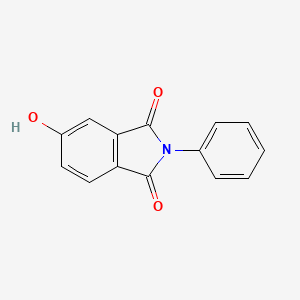
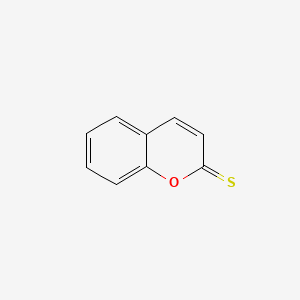


![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)
